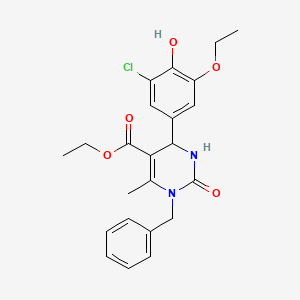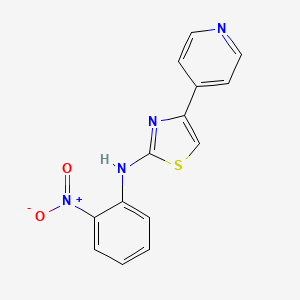![molecular formula C14H14N2O5S B4140001 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)](/img/structure/B4140001.png)
4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)
説明
4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt) is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and its ability to interact with biological systems.
作用機序
The mechanism of action of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) is not fully understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these biomolecules, which can ultimately lead to the observed biological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) are diverse and complex. This compound has been shown to inhibit the growth of bacteria and fungi, as well as to induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) for lab experiments is its broad range of biological activities. This compound can be used to study a variety of biological systems and processes, making it a versatile tool for scientific research. However, one limitation of this compound is its potential toxicity. Careful consideration should be given to the appropriate dose and exposure time for lab experiments to ensure the safety of researchers and experimental subjects.
将来の方向性
There are many potential future directions for research on 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)). Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its interactions with specific biomolecules and pathways.
2. Exploration of the potential use of the compound in the treatment of various diseases, including neurodegenerative disorders, cancer, and infections.
3. Investigation of the toxicity and safety of the compound, including its potential effects on non-target organisms and ecosystems.
4. Development of new synthetic methods for the compound, with the goal of improving its yield and purity.
5. Exploration of the potential use of the compound as a tool for chemical biology research, including its use in proteomics and metabolomics studies.
In conclusion, 4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) is a synthetic compound with a unique chemical structure and a broad range of biological activities. This compound has potential applications in scientific research, including the study of bacterial and fungal infections, cancer, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential uses in various fields of research.
科学的研究の応用
4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (4-[2-(allylamino)-1,3-thiazol-4-yl]phenol ethanedioate (salt)) has been extensively studied for its potential applications in scientific research. This compound has been shown to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
oxalic acid;4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS.C2H2O4/c1-2-7-13-12-14-11(8-16-12)9-3-5-10(15)6-4-9;3-1(4)2(5)6/h2-6,8,15H,1,7H2,(H,13,14);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLRVQJTKHBXAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CS1)C2=CC=C(C=C2)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;4-[2-(prop-2-enylamino)-1,3-thiazol-4-yl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2-chlorobenzamide](/img/structure/B4139918.png)

![[2-(5-acetyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl)phenoxy]acetonitrile acetate](/img/structure/B4139933.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4139935.png)
![2-(1-adamantyl)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4139939.png)
![2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4139949.png)

![N-(4-bromophenyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4139973.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanamine](/img/structure/B4139985.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4139992.png)
![(2R*,6R*)-2-allyl-1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B4140008.png)

![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4140021.png)
